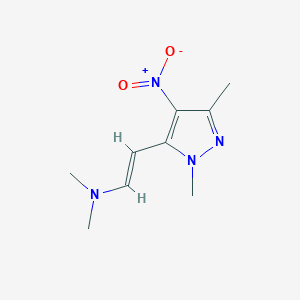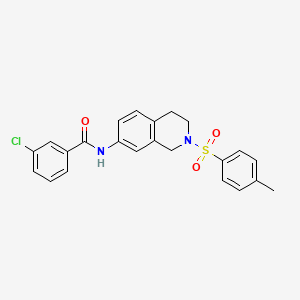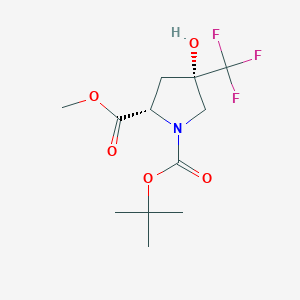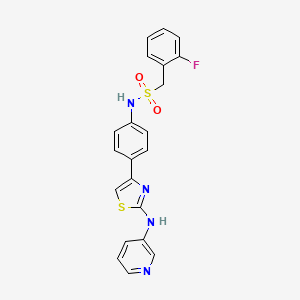
4-Trifluoromethyl-6,7dihydro-5H-cyclopenta-pyrimidine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Trifluoromethyl-6,7dihydro-5H-cyclopenta-pyrimidine-2-thiol is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TFP, and it is a sulfur-containing derivative of pyrimidine. TFP has been extensively studied for its unique chemical and biological properties, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of TFP is not fully understood, but it is believed to involve the interaction of the compound with various biological targets. TFP has been shown to have a high affinity for thiol-containing proteins, which may explain its ability to act as a fluorescent probe for imaging studies. TFP has also been shown to interact with DNA, which may contribute to its potential anti-cancer activity.
Biochemical and physiological effects:
TFP has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. TFP has also been shown to have antioxidant activity, which may contribute to its potential anti-inflammatory and anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TFP in lab experiments is its fluorescent properties, which make it a useful tool for imaging studies of biological systems. TFP is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using TFP is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on TFP. One area of interest is the development of TFP-based fluorescent probes for imaging studies of biological systems. Another area of interest is the synthesis of TFP derivatives with enhanced biological activity, including anti-cancer and anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of TFP and its potential interactions with biological targets.
Méthodes De Synthèse
The synthesis of TFP can be achieved through several methods, including the reaction of 2-mercaptopyrimidine with trifluoroacetic anhydride or trifluoromethyl iodide. Another method involves the reaction of 2-mercaptopyrimidine with trifluoromethylsulfenyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and acetonitrile.
Applications De Recherche Scientifique
TFP has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for imaging studies of biological systems, including live-cell imaging of intracellular pH and imaging of reactive oxygen species. TFP has also been used as a building block for the synthesis of various compounds with potential biological activities, including anti-cancer and anti-inflammatory agents.
Propriétés
IUPAC Name |
4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)6-4-2-1-3-5(4)12-7(14)13-6/h1-3H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZKWIMLSJCINM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)N=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Trifluoromethyl-6,7dihydro-5H-cyclopenta-pyrimidine-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)


![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]-N~1~-(3-isopropylphenyl)acetamide](/img/structure/B2391802.png)
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone](/img/structure/B2391806.png)

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391810.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)

